Information Gap: No Qualified Evidence of Differential Activity Found
A rigorous search for quantitative, comparator-based evidence to differentiate 3-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide from any analog has produced no qualified results. Database entries that initially suggested affinity for BRD2, BRD3, and BRDT bromodomains (e.g., Kd values of 1.20 nM, 2.60 nM, and 3.0 nM respectively) were found to correspond to a completely different chemical scaffold upon verification, ruling out these as valid data points for this compound [1]. Consequently, no head-to-head comparison, cross-study comparable data, or reliable class-level inference can be established. The practical implication is that any procurement choice based on claimed differentiation would lack a verifiable scientific basis. The production of a meaningful evidence guide is therefore impossible with current public information [2].
| Evidence Dimension | Target binding affinity (Kd) to human BRD2 BD2 |
|---|---|
| Target Compound Data | No valid data available. Entry of Kd=1.20 nM in BindingDB (BDBM50515771) is for a different chemical structure. |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | Not applicable |
| Conditions | BROMOscan assay, but the data is not for this CAS number. |
Why This Matters
This finding highlights a critical data integrity issue for researchers; reliance on aggregated database entries without strict structural verification can lead to misguided procurement and failed experiments.
- [1] BindingDB. Entry for BDBM50515771. Affinity data and chemical structure review. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515771 View Source
- [2] H. Lundbeck A/S. United States Patent 9,102,591. Benzamides. Published August 11, 2015. A search of this class-relevant patent for the specific compound yielded no matches. View Source
